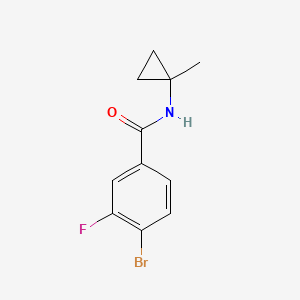
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide
概要
説明
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is known for its potent and selective inhibition of the protein kinase B-Raf, which plays a crucial role in the regulation of cell growth and proliferation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Bromination and Fluorination:
Amidation: The formation of the amide bond by reacting the bromofluorobenzene derivative with 1-methylcyclopropylamine under suitable conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine atoms, it can participate in nucleophilic aromatic substitution reactions.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different derivatives.
Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while reduction can produce the corresponding amine derivatives.
科学的研究の応用
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on protein kinase B-Raf and its role in cell signaling pathways.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit B-Raf, a target in certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide involves the inhibition of the protein kinase B-Raf. This inhibition disrupts the MAPK/ERK signaling pathway, which is essential for cell growth and proliferation. By targeting B-Raf, the compound can potentially halt the growth of cancer cells that rely on this pathway for survival.
類似化合物との比較
Similar Compounds
4-Bromo-3-fluorobenzamide: Lacks the cyclopropyl group, making it less selective for B-Raf.
3-Fluoro-N-(1-methylcyclopropyl)benzamide: Lacks the bromine atom, affecting its reactivity and selectivity.
4-Bromo-N-(1-methylcyclopropyl)benzamide: Lacks the fluorine atom, altering its chemical properties and biological activity.
Uniqueness
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide is unique due to the presence of both bromine and fluorine atoms, along with the 1-methylcyclopropyl group. This combination of functional groups enhances its selectivity and potency as a B-Raf inhibitor, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-11(4-5-11)14-10(15)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPYQFGBYKFRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1411898.png)
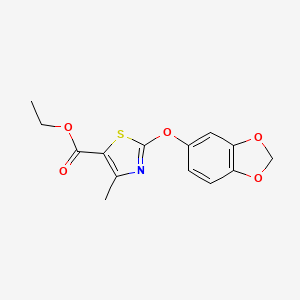
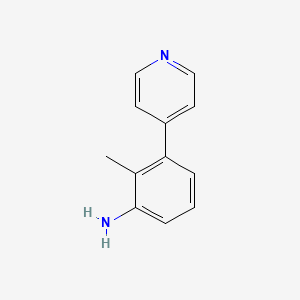

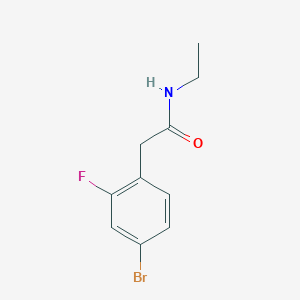
![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine](/img/structure/B1411905.png)
![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)
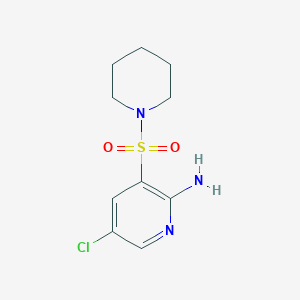
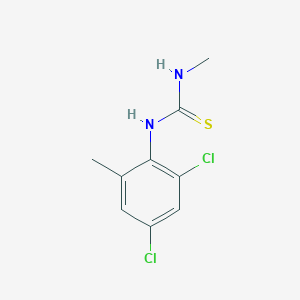
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B1411910.png)
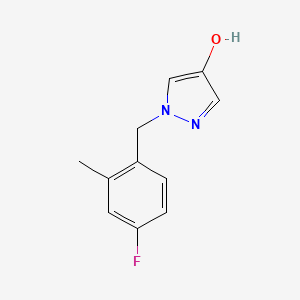
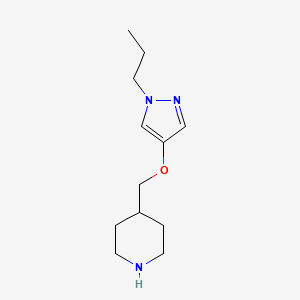
![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)

